molecular formula C11H11NOS B3157483 C-(5-Phenoxy thiophen-2-yl)methylamine CAS No. 849806-08-2

C-(5-Phenoxy thiophen-2-yl)methylamine

Cat. No.: B3157483
CAS No.: 849806-08-2
M. Wt: 205.28 g/mol
InChI Key: ZPCIJXWCMBOREK-UHFFFAOYSA-N
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Description

C-(5-Phenoxy thiophen-2-yl)methylamine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The phenoxy group attached to the thiophene ring enhances its chemical properties, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

(5-phenoxythiophen-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-7H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCIJXWCMBOREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-(5-Phenoxy thiophen-2-yl)methylamine typically involves the following steps:

    Formation of 5-Phenoxy thiophene-2-carbaldehyde: This can be achieved by reacting 5-bromothiophene-2-carbaldehyde with phenol in the presence of a base such as potassium carbonate.

    Reduction to 5-Phenoxy thiophene-2-methanol: The aldehyde group is reduced to a primary alcohol using a reducing agent like sodium borohydride.

    Conversion to 5-Phenoxy thiophene-2-methylamine: The alcohol is then converted to an amine using reagents such as thionyl chloride followed by ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the phenoxy group or the thiophene ring using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the thiophene ring, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced phenoxy or thiophene derivatives.

    Substitution: Substituted thiophene compounds.

Scientific Research Applications

C-(5-Phenoxy thiophen-2-yl)methylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of C-(5-Phenoxy thiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The phenoxy group and thiophene ring can interact with enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    2-Thiophenemethylamine: A simpler thiophene derivative with similar structural features but lacking the phenoxy group.

    5-Phenyl thiophene-2-methylamine: Similar structure but with a phenyl group instead of a phenoxy group.

Uniqueness: C-(5-Phenoxy thiophen-2-yl)methylamine is unique due to the presence of the phenoxy group, which enhances its chemical reactivity and potential biological activity compared to other thiophene derivatives. This makes it a valuable compound for various applications in research and industry.

Biological Activity

C-(5-Phenoxy thiophen-2-yl)methylamine is a compound that has garnered attention in the fields of chemistry and biology due to its potential applications in drug development and material science. This compound is primarily recognized for its structural features, which include a phenoxy group and a thiophene ring, both of which are known to influence biological activity.

Biological Activity

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The following sections summarize key findings from research studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating the efficacy of various derivatives, this compound demonstrated inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been explored for its anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, including those associated with melanoma and pancreatic cancer. The mechanism of action appears to involve the modulation of key signaling pathways that regulate cell proliferation and survival .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. The phenoxy group and thiophene ring may modulate enzyme activity or alter cellular signaling pathways, leading to various biological effects such as:

  • Inhibition of enzyme activity : The compound may inhibit enzymes critical for cancer cell survival.
  • Alteration of cellular signaling : It can affect pathways involved in cell cycle regulation and apoptosis .

Case Studies

  • Anticancer Efficacy : A study conducted on K562 leukemia cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating effective cytotoxicity. The compound was shown to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a promising antibacterial effect, especially against resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Research Findings Summary Table

Biological ActivityModel SystemObserved EffectReference
AntimicrobialVarious bacteriaSignificant inhibition
AnticancerK562 leukemia cellsInduced apoptosis (IC50)
Enzyme InhibitionCancer cell linesModulated key signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-(5-Phenoxy thiophen-2-yl)methylamine
Reactant of Route 2
C-(5-Phenoxy thiophen-2-yl)methylamine

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